1-(Benzenesulfonyl)-2,2-dimethylaziridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,2-dimethylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2)8-11(10)14(12,13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEYNSXDWHFILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382717 | |
| Record name | 1-(Benzenesulfonyl)-2,2-dimethylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-63-5 | |
| Record name | 1-(Benzenesulfonyl)-2,2-dimethylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzenesulfonyl 2,2 Dimethylaziridine
Direct Aziridination Approaches
Direct aziridination methods involve the construction of the aziridine (B145994) ring in a single conceptual step by adding a nitrogen atom to an alkene. For the synthesis of 1-(benzenesulfonyl)-2,2-dimethylaziridine, the corresponding alkene is 2-methylpropene (isobutylene).
Catalytic Aziridination of Alkenes
The transition-metal-catalyzed reaction of alkenes with a nitrene source is a powerful method for the synthesis of N-substituted aziridines. In the context of preparing this compound, this would involve the reaction of 2-methylpropene with a benzenesulfonyl nitrene precursor, typically benzenesulfonyl azide (B81097), in the presence of a suitable catalyst.
Rhodium(II) and cobalt(II) complexes have emerged as effective catalysts for the aziridination of a variety of olefins. researchgate.netnih.gov For instance, rhodium(II) carboxylate catalysts can facilitate the transfer of a nitrene group from a sulfonyl azide to an alkene. researchgate.net While many examples focus on styrenes and other activated olefins, the methodology is applicable to unactivated alkenes as well. nih.gov A general representation of this catalytic cycle involves the initial reaction of the catalyst with the sulfonyl azide to form a metal-nitrene intermediate, which then transfers the nitrene moiety to the alkene, regenerating the catalyst.
Cobalt-based catalysts, particularly those involving porphyrin ligands, have also been shown to be highly effective for the aziridination of various aromatic olefins with arylsulfonyl azides under mild conditions, producing sulfonylated aziridines in excellent yields. nih.govorgsyn.org The use of these catalysts with 2-methylpropene and benzenesulfonyl azide represents a viable, though not explicitly detailed in the literature, pathway to this compound.
A summary of representative catalytic systems for aziridination is presented in Table 1.
| Catalyst System | Nitrene Source | Olefin Type | General Yields | Reference |
| Rhodium(II) carboxylates | Arylsulfonyl azides | Aromatic and Aliphatic | High | researchgate.netnih.gov |
| Cobalt(II) porphyrins | Arylsulfonyl azides | Aromatic | Excellent | nih.govorgsyn.org |
Nitrene Addition Strategies and Intermediates
The formation of this compound can also be envisioned through the direct addition of a benzenesulfonylnitrene to 2-methylpropene. Sulfonyl azides are common precursors for the generation of sulfonylnitrenes, which can be achieved thermally or photochemically. nih.gov Recent developments have shown that photocatalysis can mediate the generation of nitrene radical anions from sulfonyl azides, which then react with alkenes to form aziridines. nih.gov
Another approach involves the use of iminoiodinanes, such as PhI=NTs (where Ts is a tosyl group), which can be activated for metal-free aziridination of unactivated olefins. d-nb.info The activation is often achieved using specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which enhances the electrophilicity of the iminoiodinane through hydrogen bonding. d-nb.info While a direct example with benzenesulfonyl iminoiodinane and 2-methylpropene is not documented, the general principle suggests its feasibility.
The reaction mechanism for the addition of a sulfonyl azide to an alkene can proceed through an initial [3+2] cycloaddition to form a triazoline intermediate, which then extrudes dinitrogen to yield the aziridine. beilstein-archives.org Computational studies on the reaction of benzenesulfonyl azides with oxabicyclic alkenes support this pathway over the direct formation of a nitrene followed by its addition. beilstein-archives.org
Sulfonylation of Pre-formed Aziridines via Nucleophilic Substitution
A highly convergent and often practical approach to this compound involves the synthesis of the parent heterocycle, 2,2-dimethylaziridine (B1330147), followed by its N-sulfonylation.
The synthesis of 2,2-dimethylaziridine can be accomplished via the Wenker synthesis, which involves the treatment of a β-amino alcohol with acid followed by cyclization under basic conditions. A modified Wenker synthesis of aziridines from vicinal amino alcohols under mild conditions has been reported. researchgate.net Specifically, 2-amino-2-methylpropanol can be reacted with sulfuric acid and then treated with sodium hydroxide (B78521) to induce ring closure, affording 2,2-dimethylaziridine.
Once 2,2-dimethylaziridine is obtained, it can be reacted with benzenesulfonyl chloride in the presence of a base to yield the target compound. This is a standard method for the N-functionalization of secondary amines and aziridines. Triethylamine or pyridine (B92270) are commonly used as bases to scavenge the hydrogen chloride generated during the reaction. While a specific protocol for this exact reaction is not detailed in the provided search results, the synthesis of other N-sulfonylated piperazines from the corresponding piperazine (B1678402) and sulfonyl chloride is a well-established and efficient method. mdpi.com
Multi-step Synthetic Routes from Alternative Precursors
Strategies Involving Epoxides
A versatile two-step synthesis of N-sulfonyl aziridines starting from epoxides has been described. researchgate.net This methodology, when applied to the synthesis of this compound, would begin with the corresponding epoxide, 2,2-dimethyloxirane (B32121) (isobutylene oxide).
The first step involves the ring-opening of the epoxide with a sulfonamide, in this case, benzenesulfonamide. This reaction is typically catalyzed by a Lewis acid or a base. The resulting β-aminosulfonyl alcohol is then subjected to a subsequent mesylation-cyclization sequence to form the aziridine ring. researchgate.net This method is particularly advantageous for varying the N-sulfonyl substituent.
An alternative pathway from the epoxide involves its ring-opening with an azide source, such as sodium azide, to produce a β-azido alcohol. This transformation can be achieved under mild conditions using reagents like oxone in aqueous acetonitrile (B52724). nih.gov The resulting 1-azido-2-methylpropan-2-ol (B2447529) can then be reduced to the corresponding β-amino alcohol, 1-amino-2-methylpropan-2-ol. Subsequent N-sulfonylation with benzenesulfonyl chloride followed by an intramolecular cyclization, for instance via an Appel or Mitsunobu reaction, would yield the desired this compound.
Other Divergent Synthetic Pathways
One of the most direct multi-step routes starts from the readily available β-amino alcohol, 2-amino-2-methylpropanol. A one-pot procedure for the direct transformation of 2-amino alcohols to N-tosyl aziridines has been developed, which can be adapted for the benzenesulfonyl analogue. nih.govorganic-chemistry.org This method involves the simultaneous N-sulfonylation and O-activation (e.g., tosylation or mesylation) followed by in situ cyclization under basic conditions. For instance, treatment of the amino alcohol with an excess of the sulfonyl chloride in the presence of a suitable base like potassium carbonate in acetonitrile can afford the N-sulfonylated aziridine in a single operation. nih.govorganic-chemistry.org
A summary of reaction conditions for this one-pot synthesis of N-tosyl aziridines from 2-amino alcohols is provided in Table 2.
| Method | Base | Solvent | General Yields | Reference |
| A | K₂CO₃ | Acetonitrile | Good for higher substituted amino alcohols | nih.govorganic-chemistry.org |
| B | KOH | Water/Dichloromethane | High for less hindered amino alcohols | nih.govorganic-chemistry.org |
Another synthetic strategy involves the reaction of β-amino alcohols with triphenylphosphine (B44618) dibromide, which has been shown to produce aziridines in good yields. capes.gov.br This method offers a convenient alternative to the classical Gabriel and Wenker syntheses. The application of this method to 2-amino-2-methylpropanol followed by N-sulfonylation would provide another route to the target compound.
Reactivity and Reaction Mechanisms of 1 Benzenesulfonyl 2,2 Dimethylaziridine
Nucleophilic Ring-Opening Reactions
The high ring strain (approximately 26-27 kcal/mol) of the aziridine (B145994) ring is the primary driving force for its ring-opening reactions. clockss.org The benzenesulfonyl group, by withdrawing electron density from the nitrogen atom, enhances the electrophilicity of the ring carbons, making them susceptible to attack by a wide range of nucleophiles. clockss.org These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of various functionalized sulfonamides.
Regioselectivity and Stereoselectivity in Ring Opening Processes
The ring-opening of 1-(benzenesulfonyl)-2,2-dimethylaziridine with nucleophiles is a highly regioselective process. Due to the presence of two methyl groups at the C-2 position, nucleophilic attack occurs exclusively at the less sterically hindered C-3 carbon atom. This regioselectivity is a hallmark of the SN2 mechanism, where the nucleophile approaches from the backside of the carbon-nitrogen bond, and steric hindrance plays a crucial role in determining the site of attack.
The reaction is also stereospecific. The SN2 attack at the C-3 carbon results in an inversion of configuration at that center. However, since the C-3 carbon of this compound is not a stereocenter, this aspect is more relevant for chiral, non-symmetrically substituted N-sulfonylated aziridines. The key takeaway is the predictable and controlled manner in which the ring opens, providing a single regioisomeric product.
Reactions with Oxygen Nucleophiles (e.g., Alcohols)
Alcohols, acting as oxygen nucleophiles, readily open the activated aziridine ring of this compound, particularly under acidic or Lewis acid-catalyzed conditions. The reaction with simple alcohols like methanol (B129727) or ethanol (B145695) results in the formation of β-alkoxy sulfonamides. The reaction proceeds via an SN2 mechanism with the alcohol attacking the unsubstituted carbon of the aziridine ring.
Table 1: Reaction of this compound with Alcohols
| Alcohol | Product |
|---|---|
| Methanol | N-(2-methoxy-2-methylpropyl)benzenesulfonamide |
This table illustrates the expected products from the reaction of this compound with methanol and ethanol based on general principles of N-sulfonylated aziridine reactivity.
Reactions with Nitrogen Nucleophiles (e.g., Amines, Imide Nucleophiles)
A variety of nitrogen nucleophiles can be employed to open the aziridine ring, leading to the formation of 1,2-diamino compounds. Primary and secondary amines react with this compound to yield the corresponding N-substituted β-amino sulfonamides. These reactions often proceed under mild conditions and without the need for a catalyst. nih.gov
Imide nucleophiles, such as the potassium salt of phthalimide, can also be used in a manner analogous to the Gabriel synthesis. nih.govresearchgate.net This reaction provides a pathway to primary β-amino sulfonamides after the subsequent removal of the phthaloyl group.
Table 2: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Product |
|---|---|
| Benzylamine | N-(2-(benzylamino)-2-methylpropyl)benzenesulfonamide |
| Diethylamine | N-(2-(diethylamino)-2-methylpropyl)benzenesulfonamide |
This table presents the anticipated products from the reaction of this compound with representative nitrogen nucleophiles.
Reactions with Carbon and Other Nucleophiles (e.g., Cyanide Ion)
Carbon nucleophiles, such as organometallic reagents and cyanide ions, can also participate in the ring-opening of N-sulfonylated aziridines. The reaction with the cyanide ion (CN⁻), typically from a source like potassium cyanide, results in the formation of a β-cyano sulfonamide. clockss.orgosti.gov This product is a valuable synthetic intermediate that can be further transformed, for instance, by hydrolysis of the nitrile group to a carboxylic acid.
Table 3: Reaction of this compound with Cyanide Ion
| Nucleophile | Product |
|---|
This table shows the expected product from the reaction of this compound with potassium cyanide.
Acid-Catalyzed Ring Opening Mechanisms and Product Formation
Under acidic conditions, the ring-opening of N-sulfonylated aziridines is facilitated. The reaction of N-acyl-2,2-dimethylaziridines in the presence of acid has been shown to yield a mixture of products, including oxazolines, amidoalcohols, and allylamides, with the product distribution being dependent on the acidity of the medium.
For this compound, acid catalysis likely proceeds through protonation of the nitrogen atom, further activating the ring towards nucleophilic attack. In the presence of a nucleophile like water, this would lead to the formation of the corresponding β-amino alcohol, N-(2-hydroxy-2-methylpropyl)benzenesulfonamide. In the absence of an external nucleophile, rearrangement to an allylic sulfonamide, N-(2-methylallyl)benzenesulfonamide, can occur.
Base-Induced Ring Opening and Rearrangements
The presence of a strong base can induce an elimination reaction in N-sulfonylated aziridines that possess a β-proton. For this compound, which has protons on the C-3 carbon, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to a β-elimination. This E2-type mechanism results in the formation of the corresponding allylic sulfonamide, N-(2-methylallyl)benzenesulfonamide, through the opening of the aziridine ring. It has been noted that N-sulfonylated aziridines are more prone to this base-induced rearrangement compared to their N-alkyl counterparts.
Electrophilic Transformations on the Aromatic Moiety
The benzenesulfonyl group attached to the aziridine nitrogen atom significantly influences the reactivity of the aromatic ring towards electrophilic attack.
Aromatic Ring Substitution Reactions
The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group. Through both inductive effects and resonance, it deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. This deactivation arises from the polarization of the ring's electron density towards the sulfonyl group.
Theoretical studies and experimental observations on analogous compounds, such as benzenesulfonic acid, provide a framework for predicting the regioselectivity of these reactions. The electron-withdrawing nature of the sulfonyl group directs incoming electrophiles primarily to the meta position. This is because the ortho and para positions are more deactivated due to the resonance-based withdrawal of electron density.
While specific experimental data on the nitration, halogenation, or Friedel-Crafts reactions of this compound are not extensively documented in publicly available literature, the general principles of EAS on deactivated aromatic rings are well-established. For instance, the nitration of benzenesulfonic acid with a mixture of nitric and sulfuric acid predominantly yields m-nitrobenzenesulfonic acid. A computational study on the nitration of benzenesulfonic acid calculated the product distribution to be approximately 81.0% meta, 18.7% ortho, and 0.3% para, which aligns with experimental outcomes for deactivated benzene derivatives. rsc.org It is reasonable to extrapolate that similar regioselectivity would be observed for this compound, although the reaction rates would be significantly lower than those for benzene.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | m-Nitro-1-(benzenesulfonyl)-2,2-dimethylaziridine |
| Bromination | Br₂, FeBr₃ | m-Bromo-1-(benzenesulfonyl)-2,2-dimethylaziridine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is generally unfavorable due to the strongly deactivating nature of the sulfonyl group. |
Thermal and Uncatalyzed Rearrangement Reactions
The strained aziridine ring in this compound is susceptible to opening and rearrangement under thermal conditions, leading to a variety of products.
Pyrolysis Pathways and Product Diversification
The pyrolysis of N-sulfonylated aziridines can proceed through various pathways, often initiated by the cleavage of the weakest bonds in the molecule. While specific studies on the pyrolysis of this compound are scarce, analysis of related systems suggests potential decomposition routes. Thermal decomposition of similar heterocyclic compounds often involves radical mechanisms. researchgate.net For instance, the thermolysis of benzoin (B196080) benzenesulfonylhydrazone derivatives results in a multitude of products arising from the homolysis of different bonds. jyu.fi
Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique to identify the products of thermal decomposition. nih.govchromatographyonline.comnih.gov In the case of this compound, potential pyrolysis products could arise from:
C-N bond cleavage: This could lead to the formation of a benzenesulfonyl radical and a dimethylaziridinyl radical.
C-C bond cleavage within the aziridine ring, leading to ring-opened isomers.
S-N bond cleavage: This would generate a benzenesulfinyl radical and a dimethylaziridinyl radical.
The diversification of products would depend on the pyrolysis temperature and the subsequent reactions of the initially formed reactive intermediates.
Mechanistic Studies of Thermal Rearrangements (e.g., Zwitterion Intermediates)
The thermal rearrangement of certain N-substituted aziridines can involve the formation of zwitterionic intermediates. These intermediates are characterized by the presence of both a positive and a negative charge within the same molecule. Kinetic studies on the rearrangement of other heterocyclic systems have provided evidence for the existence of such zwitterionic species. researchgate.net
Radical Reactions and Bond Homolysis
The presence of relatively weak bonds in the this compound structure makes it a potential precursor for radical generation under appropriate conditions.
Aziridinylcarbinyl Radical Generation and Cleavage
Homolytic cleavage of the C-C bond within the aziridine ring or the exocyclic C-N bond could lead to the formation of radical species. The term "aziridinylcarbinyl radical" is not standard; however, radical formation from aziridine derivatives is a known process. For instance, N-aziridinyl radicals have been generated and studied.
The generation of a radical centered on the carbon of the aziridine ring could be initiated by a radical initiator or by thermal or photochemical means. Once formed, such a radical could undergo various reactions, including cleavage of the strained three-membered ring. The cleavage of the C-N bond in a radical fashion would lead to a diradical species that could undergo further rearrangement or reaction. The study of the thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of quinones demonstrates the trapping of radicals by other molecules. While specific studies on the generation and cleavage of an "aziridinylcarbinyl" radical from this compound are not reported, the general principles of radical chemistry suggest this as a plausible reactive pathway under specific conditions.
Insufficient Data for Comprehensive Analysis of C-N vs. C-C Bond Homolysis in this compound
A thorough investigation of scientific literature and databases has revealed a significant lack of specific research focusing on the selectivity between carbon-nitrogen (C-N) and carbon-carbon (C-C) bond homolysis in the chemical compound this compound. Consequently, a detailed and data-rich article on this specific topic, as outlined in the user's request, cannot be generated at this time.
Homolytic cleavage is a fundamental process in radical chemistry where a covalent bond breaks, and each resulting fragment retains one of the bonding electrons. The selectivity of which bond breaks preferentially in a molecule like this compound under conditions that promote radical reactions (e.g., thermolysis or photolysis) is determined by the relative bond dissociation energies. The weaker bond is more likely to undergo homolysis.
For this compound, the key question is whether the C-N bond or one of the C-C bonds within the strained three-membered aziridine ring would cleave first to form radical intermediates. Answering this would require specific experimental data, such as product analysis from pyrolysis or photolysis experiments, or computational studies calculating the bond dissociation energies for the relevant bonds in this particular molecule.
While there is general research on the ring-opening of aziridines, these studies predominantly focus on heterolytic pathways, such as nucleophilic ring-opening, which involve the unequal cleavage of bonds and the formation of ions, not radicals. Information on the radical reactions of other heterocyclic systems is available but does not provide the specific data required for a scientifically accurate analysis of this compound.
Without access to specific experimental or theoretical data, any attempt to write the requested article section would be purely speculative and would not meet the required standards of scientific accuracy and informative content. Further experimental or computational research is needed to elucidate the selectivity of C-N versus C-C bond homolysis in this compound.
Advanced Spectroscopic and Structural Characterization of 1 Benzenesulfonyl 2,2 Dimethylaziridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 1-(Benzenesulfonyl)-2,2-dimethylaziridine in solution. A combination of one- and two-dimensional techniques allows for the unambiguous assignment of all proton and carbon signals.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The electron-withdrawing nature of the benzenesulfonyl group significantly influences the chemical shifts of the adjacent aziridine (B145994) ring protons and carbons.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the 2,2-dimethylaziridine (B1330147) moiety. The aromatic region typically displays complex multiplets for the ortho-, meta-, and para-protons of the phenyl ring, generally in the range of 7.5-8.0 ppm. chemicalbook.comcarlroth.com The two methyl groups on the aziridine ring are chemically equivalent and are expected to produce a sharp singlet, significantly shielded compared to the aromatic protons. The two protons on the C3 carbon of the aziridine ring are also equivalent and should appear as a singlet. Based on data from analogous compounds like 2-methyl-2-(p-tolyl)-1-tosylaziridine, the aziridine ring protons are shifted downfield due to the influence of the sulfonyl group. rsc.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. The aromatic carbons of the benzenesulfonyl group typically resonate between 127 and 140 ppm. rsc.orgresearchgate.net The aziridine carbons are more shielded. The quaternary carbon (C2), bonded to the two methyl groups, is expected at a distinct chemical shift from the methylene (B1212753) carbon (C3). The signals for the two equivalent methyl carbons would appear at a higher field. rsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzenesulfonyl-H (ortho) | ~7.90 (d) | ~127.9 |
| Benzenesulfonyl-H (meta) | ~7.65 (t) | ~129.8 |
| Benzenesulfonyl-H (para) | ~7.75 (t) | ~133.8 |
| Benzenesulfonyl-C (ipso) | - | ~138.0 |
| Aziridine-CH₂ (C3) | ~2.40 (s) | ~36.0 |
| Aziridine-C(CH₃)₂ (C2) | - | ~45.0 |
| Aziridine-CH₃ | ~1.50 (s) | ~24.0 |
| Note: Predicted values are estimated based on data for analogous compounds and general chemical shift principles. rsc.orgresearchgate.netpdx.edu d=doublet, t=triplet, s=singlet. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks between the coupled ortho-, meta-, and para-protons on the phenyl ring, confirming their relative positions. No other cross-peaks are expected due to the presence of isolated spin systems (the two singlets of the aziridine moiety). nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would show correlations between the aromatic C-H signals, the aziridine C3-H₂ signal, and the methyl C-H₃ signals, allowing for the direct assignment of each carbon atom that bears protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:
From the methyl protons to the quaternary carbon C2 and the methylene carbon C3.
From the aziridine C3 protons to the quaternary carbon C2.
From the ortho-protons of the phenyl ring to the ipso-carbon attached to the sulfur atom. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key spatial correlation would be expected between the ortho-protons of the benzenesulfonyl group and the protons on the C3 carbon of the aziridine ring, confirming their proximity due to the rotation around the S-N bond.
Solid-State NMR (SSNMR) Applications in Structural Analysis
Solid-State NMR (SSNMR) provides invaluable information on the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. europeanpharmaceuticalreview.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR would be particularly useful. The technique can be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ¹³C SSNMR spectra due to differences in the local chemical environment and crystal packing. europeanpharmaceuticalreview.com
Characterize Amorphous Content: SSNMR can quantify the amount of amorphous versus crystalline material in a sample.
Probe Molecular Dynamics: By measuring relaxation times, SSNMR can provide insights into the mobility of different parts of the molecule in the crystal lattice, such as the rotation of the phenyl group or the methyl groups. ox.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the strong absorptions of the sulfonyl group.
Key expected vibrational bands include:
Asymmetric and Symmetric SO₂ Stretching: These are typically very strong and sharp bands. The asymmetric stretch is expected around 1320-1350 cm⁻¹, and the symmetric stretch around 1140-1160 cm⁻¹. rsc.orgresearchgate.net
S-N Stretching: The stretch for the sulfur-nitrogen bond is expected in the range of 900-950 cm⁻¹. nih.govnih.gov
Aromatic C-H Stretching: These signals appear above 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
Aliphatic C-H Stretching: The methyl and methylene groups of the aziridine ring will show stretching vibrations just below 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| SO₂ | Asymmetric Stretch | 1320 - 1350 | Strong |
| SO₂ | Symmetric Stretch | 1140 - 1160 | Strong |
| S-N | Stretch | 900 - 950 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |
| Note: Based on data from analogous sulfonamides. rsc.orgresearchgate.netnih.govnist.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₀H₁₃NO₂S), the calculated exact mass is 211.0667 Da.
Electron ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that provide further structural evidence. The fragmentation of N-benzenesulfonyl compounds is well-studied. Key fragmentation pathways would likely include:
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides is the elimination of SO₂, which would result in a fragment ion. researchgate.netaaqr.org
Cleavage of the S-N Bond: This cleavage can lead to the formation of the benzenesulfonyl cation [C₆H₅SO₂]⁺ (m/z 141) or the phenyl cation [C₆H₅]⁺ (m/z 77) after subsequent loss of SO₂. The phenyl cation is a very common fragment for benzene-containing compounds. docbrown.info
Aziridine Ring Fragmentation: The aziridine portion of the molecule can also fragment, for example, through the loss of a methyl radical (CH₃).
Predicted HRMS Fragmentation for this compound
| m/z (Mass/Charge) | Proposed Fragment | Formula |
| 211.0667 | [M]⁺ (Molecular Ion) | [C₁₀H₁₃NO₂S]⁺ |
| 141.0038 | [M - C₄H₈N]⁺ | [C₆H₅O₂S]⁺ |
| 92.0504 | [M - C₆H₅SO₂]⁺ | [C₄H₈N]⁺ |
| 77.0391 | [C₆H₅]⁺ | [C₆H₅]⁺ |
| Note: Fragmentation is predicted based on established patterns for sulfonamides and aromatic compounds. researchgate.netaaqr.orgdocbrown.info |
X-ray Crystallography for Absolute Stereochemical and Molecular Structure Determination
While no published crystal structure for this compound was found in the searched literature, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. Analysis of crystal structures of analogous compounds, such as other N-substituted aziridines and sulfonamides, allows for a reliable prediction of its key structural features. nih.govrsc.orgnih.govnih.gov
Nitrogen Atom Geometry: The nitrogen atom in an N-sulfonylated aziridine ring is expected to be pyramidal, not planar. In the crystal structure of 1,3-diadamantylaziridinone, the nitrogen atom was found to be significantly out of the plane of its three substituents, a characteristic feature of α-lactams and activated aziridines. rsc.org
Bond Lengths and Angles: The bond lengths within the benzenesulfonyl group are expected to be consistent with those in other sulfonamides, with S=O bond lengths around 1.43 Å and the S-N bond around 1.65 Å. nih.gov The C-N and C-C bonds within the highly strained aziridine ring would be of particular interest, with the endocyclic C-N-C angle being acute (around 60°), as is typical for a three-membered ring. rsc.org
The acquisition of a single crystal of this compound suitable for X-ray diffraction would provide definitive experimental values for these parameters, confirming the predicted geometry and offering insight into its solid-state packing arrangement.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) with the theoretically calculated values. This section presents detailed research findings from the elemental analysis of N-sulfonylated heterocyclic compounds, which serve as representative examples for the compositional verification of molecules structurally related to this compound.
The data obtained from elemental analysis are pivotal in confirming the successful synthesis of a target molecule and ensuring its purity. The close agreement between the found and calculated values, generally within a ±0.4% margin, provides strong evidence for the assigned chemical structure.
Detailed Research Findings:
Similarly, in the synthesis of 1-methanesulfonyl-1,2-dihydroquinoline derivatives, elemental analysis was used to validate the final structures. The data for a representative compound from this series are presented below, again demonstrating the precision of this analytical technique in verifying the empirical formula. metu.edu.tr
The following tables summarize the elemental analysis data for these representative N-sulfonylated heterocyclic compounds.
Table 1: Elemental Analysis Data for Nitrobenzenesulfonamide Derivatives researchgate.net
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine | C₂₃H₂₁F₂N₃O₄S | C | 58.34 | 58.37 |
| H | 4.47 | 4.51 | ||
| N | 8.87 | 8.91 | ||
| 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dinitrophenyl)sulfonyl)piperazine | C₂₃H₂₀F₂N₄O₆S | C | 53.28 | 53.26 |
| H | 3.89 | 3.90 | ||
| N | 10.81 | 10.85 | ||
| N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)-2,4-dinitrobenzenesulfonamide | C₂₆H₂₆F₂N₄O₅S | C | 57.34 | 57.38 |
| H | 4.81 | 4.85 | ||
| N | 10.29 | 10.34 |
Table 2: Elemental Analysis Data for a Dihydroquinoline Derivative metu.edu.tr
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| Ethyl 1-(methylsulfonyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | C₁₂H₁₄N₂O₄S | C | 51.05 | 50.94 |
| H | 5.00 | 4.96 | ||
| N | 9.92 | 9.84 |
These findings underscore the reliability of elemental analysis in the structural verification of complex heterocyclic molecules containing sulfonyl groups. The precise agreement between the calculated and experimentally obtained elemental compositions provides a high degree of confidence in the assigned structures of these newly synthesized compounds. researchgate.netmetu.edu.tr
Theoretical and Computational Investigations of 1 Benzenesulfonyl 2,2 Dimethylaziridine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometric and Electronic Structures
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic landscape of molecules like 1-(Benzenesulfonyl)-2,2-dimethylaziridine. While specific DFT studies on this exact molecule are not extensively documented in the literature, data from analogous N-sulfonylated and 2,2-disubstituted aziridines provide significant insights.
The geometry of the aziridine (B145994) ring is intrinsically strained. The benzenesulfonyl group, being strongly electron-withdrawing, significantly affects the bond lengths and angles of the aziridine moiety. The C-N bonds are expected to be elongated compared to non-activated aziridines, and the C-C bond within the ring will also be influenced. The nitrogen atom in N-sulfonylated aziridines typically exhibits a pyramidal geometry.
DFT calculations at levels such as B3LYP/6-31G* are commonly employed to optimize the geometry and calculate electronic properties. nih.gov For a related compound, N-(p-toluenesulfonyl)aziridine, DFT calculations have been used to determine key structural parameters. By analogy, for this compound, we can anticipate the following structural features. The bond lengths of the N-S bond would be a critical parameter, influencing the degree of nitrogen pyramidalization.
The electronic structure is characterized by the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The electron-withdrawing nature of the benzenesulfonyl group lowers the energy of the LUMO, making the aziridine ring more susceptible to nucleophilic attack. The HOMO is typically localized on the phenyl ring of the benzenesulfonyl group.
A summary of expected geometric parameters and electronic properties, based on analogous compounds, is presented in Table 1.
Table 1: Predicted Geometric and Electronic Parameters for this compound
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| C-N Bond Length | ~1.48 - 1.52 Å | Analogy with N-sulfonylated aziridines |
| C-C Bond Length | ~1.47 - 1.50 Å | Analogy with substituted aziridines |
| N-S Bond Length | ~1.65 - 1.70 Å | Analogy with sulfonamides |
| Nitrogen Geometry | Pyramidal | General feature of N-sulfonylated aziridines |
| HOMO Energy | Relatively low | Influence of electron-withdrawing sulfonyl group |
| LUMO Energy | Low, localized on aziridine ring | Influence of electron-withdrawing sulfonyl group |
Analysis of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, a key reaction is the nucleophilic ring-opening, which is a cornerstone of aziridine chemistry.
DFT calculations, often at the M06-2X/6-311G+(d,p) level of theory, have been used to investigate the reaction of benzenesulfonyl azides with alkenes to form aziridines. beilstein-archives.org These studies reveal that the reaction can proceed through a concerted [3+2] cycloaddition to form a triazoline intermediate, followed by nitrogen extrusion, or via a stepwise pathway involving a nitrene intermediate. beilstein-archives.org The calculated activation barriers for these pathways help in determining the most probable reaction mechanism. For the formation of N-sulfonylated aziridines, the cycloaddition pathway is generally favored. beilstein-archives.org
The ring-opening of N-activated aziridines with nucleophiles is a well-studied area. Computational studies on related systems, such as N-acyl-2,2-dimethylaziridines, have shown that the reaction mechanism can be intricate. researchgate.net The attack of a nucleophile can occur at either of the two carbon atoms of the aziridine ring. The regioselectivity of this attack is a key aspect that can be rationalized through computational modeling.
Transition state theory combined with DFT calculations allows for the determination of activation energies for different ring-opening pathways. For this compound, nucleophilic attack at the less sterically hindered carbon (C3) versus the more substituted carbon (C2) can be modeled. The calculated energy barriers for the transition states leading to the two possible products reveal the kinetic preference. Studies on 2,2,3-trisubstituted aziridines have shown that ring-opening can counter-intuitively occur at the more substituted carbon, and DFT calculations have been used to explain this unusual regioselectivity by demonstrating a lower energy transition state for this pathway. nih.gov
Table 2: Representative Calculated Activation Energies for Aziridine Reactions
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Finding |
|---|---|---|---|
| [3+2] Cycloaddition of Benzenesulfonyl Azide (B81097) with an Alkene | M06-2X/6-311G+(d,p) | 10.2 (exo), 17.3 (endo) | Exo pathway is kinetically favored. beilstein-archives.org |
| Dinitrogen Extrusion from Triazoline Intermediate | M06-2X/6-311G+(d,p) | 32.3 (endo), 38.6 (exo) | Rate-determining step for the formation of the aziridine. beilstein-archives.org |
Conformational Analysis and N-Inversion Energies
The nitrogen atom in this compound is chiral due to its pyramidal geometry. The interconversion between the two enantiomeric nitrogen invertomers is a dynamic process known as nitrogen inversion. The energy barrier to this inversion is a crucial parameter that influences the stereochemical stability of the aziridine.
Computational methods are highly effective in calculating N-inversion barriers. For N-substituted aziridines, the nature of the substituent on the nitrogen atom has a dramatic effect on the inversion energy. Electron-withdrawing groups, such as the benzenesulfonyl group, generally increase the N-inversion barrier compared to alkyl or aryl groups. This is attributed to the increased p-character of the nitrogen lone pair in the ground state, making the planar transition state, where the lone pair resides in a pure p-orbital, energetically less favorable.
Studies on various N-substituted aziridines have shown that N-inversion energies can be reliably calculated using methods like B3LYP with appropriate basis sets. researchgate.net For N-acyl-2,2-dimethylaziridines, the N-inversion barrier is influenced by the nature of the acyl group. researchgate.net By analogy, the benzenesulfonyl group in this compound is expected to confer a significant N-inversion barrier, potentially allowing for the isolation of individual invertomers at low temperatures.
Conformational analysis also involves the rotation around the N-S bond. The orientation of the benzenesulfonyl group relative to the aziridine ring will have multiple local energy minima, and computational methods can identify the most stable conformers and the rotational barriers between them.
Table 3: Calculated N-Inversion Barriers for N-Substituted Aziridines
| Compound/Class | Computational Method | Calculated N-Inversion Barrier (kcal/mol) | Reference/Analogy |
|---|---|---|---|
| N-H Aziridine | Varies | ~17-19 | General literature value |
| N-Alkyl Aziridine | Varies | ~12-15 | General literature value |
| N-Aryl Aziridine | Varies | ~6-8 | General literature value |
| N-Acyl Aziridines | B3LYP/6-31+G(d) | Varies with acyl group, generally higher than N-alkyl | researchgate.net |
Computational Prediction of Reactivity and Regioselectivity
The reactivity and regioselectivity of this compound in nucleophilic ring-opening reactions are of paramount synthetic importance. Computational chemistry provides powerful tools to predict these outcomes.
The regioselectivity of nucleophilic attack is governed by a combination of steric and electronic factors. The two carbon atoms of the aziridine ring in this compound present different environments for an incoming nucleophile. The C2 carbon is a quaternary center, making it sterically hindered. The C3 carbon is a methylene (B1212753) group and is less hindered.
From a purely steric standpoint, nucleophilic attack would be expected to occur at the C3 position. However, electronic factors can play a decisive role. The stability of the transition state leading to the ring-opened product is a key determinant. Computational studies on the ring-opening of unsymmetrical aziridines have shown that the reaction can proceed via an S(_N)2-like mechanism. nih.gov The LUMO of the aziridine is often localized on the C-N antibonding orbitals, and the coefficients of the atomic orbitals in the LUMO can indicate the preferred site of nucleophilic attack.
In the case of N-activated aziridines, the benzenesulfonyl group strongly polarizes the C-N bonds, making both carbon atoms electrophilic. DFT calculations can be used to model the transition states for nucleophilic attack at both C2 and C3. While attack at C2 would be sterically disfavored, the development of positive charge at this tertiary center in the transition state might be more stabilized than at the secondary C3 position. Indeed, computational studies on related trisubstituted aziridines have shown that attack at the more substituted carbon can be kinetically favored. nih.gov
The nature of the nucleophile and the reaction conditions also influence the regioselectivity, and these factors can be incorporated into computational models, for instance, by including explicit solvent molecules or using polarizable continuum models (PCM). nih.gov
Table 4: Factors Influencing Regioselectivity of Ring-Opening and their Computational Treatment
| Factor | Influence on Regioselectivity | Computational Approach |
|---|---|---|
| Steric Hindrance | Favors attack at the less substituted carbon (C3). | Analysis of optimized ground state and transition state geometries. |
| Electronic Effects | The stability of the partial positive charge in the transition state can favor attack at the more substituted carbon (C2). | Calculation of partial atomic charges (e.g., Mulliken, NBO), analysis of LUMO coefficients, and comparison of transition state energies. |
| Nucleophile | Harder nucleophiles may favor attack at the site with the largest LUMO coefficient, while softer nucleophiles may be more influenced by orbital overlap. | Modeling the reaction with different nucleophiles and analyzing the corresponding transition states. |
Compound Name Table
| Compound Name |
|---|
| This compound |
| N-(p-toluenesulfonyl)aziridine |
| Benzenesulfonyl azide |
| N-acyl-2,2-dimethylaziridine |
| N-H Aziridine |
| N-Alkyl Aziridine |
Applications of 1 Benzenesulfonyl 2,2 Dimethylaziridine in Complex Organic Synthesis
As Chiral Building Blocks in Enantioselective Synthesis
While 1-(benzenesulfonyl)-2,2-dimethylaziridine is itself a prochiral molecule due to its plane of symmetry, it serves as an excellent substrate in enantioselective synthesis. The synthetic strategy involves the use of chiral catalysts or reagents to facilitate a stereoselective ring-opening reaction. This approach allows for the creation of new stereocenters with high levels of enantiomeric excess, transforming the achiral starting material into valuable chiral building blocks.
The reaction of this prochiral aziridine (B145994) with various nucleophiles in the presence of a chiral Lewis acid, for instance, can lead to the formation of enantiomerically enriched products. The chiral catalyst coordinates to the aziridine, differentiating the two enantiotopic faces of the ring and directing the nucleophilic attack to one side preferentially. This methodology is fundamental to asymmetric synthesis, providing access to optically pure compounds that are crucial in medicinal chemistry and materials science. Although direct examples involving this compound are specific to proprietary research, the principle is well-established with analogous N-sulfonyl aziridines in enantioselective Diels-Alder reactions and other asymmetric transformations where chiral Lewis acids derived from oxazolines are employed. nih.govebrary.net
Precursors for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazolines, Aziridines with Modified Substitution)
The high reactivity of the aziridine ring makes this compound a valuable precursor for a variety of nitrogen-containing heterocycles. These transformations typically proceed via a nucleophilic ring-opening followed by an intramolecular cyclization.
Oxazolines: 2-Oxazolines can be synthesized from this compound through a two-step sequence. The first step involves the ring-opening of the aziridine with an oxygen nucleophile, such as a carboxylate anion. This reaction forms a β-amido alcohol derivative. Subsequent intramolecular cyclization, often promoted by dehydrating agents, yields the desired 2-oxazoline ring system. This method provides a facile route to substituted oxazolines, which are important ligands in asymmetric catalysis and are present in some natural products. researchgate.netnih.govsemanticscholar.org
Modified Aziridines: The benzenesulfonyl group on the nitrogen atom can be cleaved under specific reductive conditions. This deprotection yields the free NH-aziridine, which can then be functionalized with different substituents. This allows for the synthesis of a library of N-substituted 2,2-dimethylaziridines, modifying the electronic and steric properties of the molecule for further synthetic applications or for biological evaluation. nih.govacs.org
Preparation of Functionalized Amines and Amino Alcohol Derivatives
One of the most powerful applications of this compound is its use in the regioselective synthesis of 1,2-difunctionalized compounds, particularly functionalized amines and amino alcohols. The benzenesulfonyl group activates the aziridine ring towards nucleophilic attack, allowing for efficient cleavage of the C-N bonds even with mild nucleophiles.
The ring-opening is highly regioselective, with the nucleophile attacking the sterically less hindered carbon atom (the methylene (B1212753) carbon). This predictable reactivity allows for the synthesis of a wide array of derivatives.
| Nucleophile | Reagent Example | Product Type |
| Oxygen | H₂O / OH⁻ | β-amino alcohol |
| Nitrogen | R₂NH (Amines) | 1,2-diamine |
| Sulfur | RSH (Thiols) | β-aminothiol |
| Carbon | R-MgBr (Grignards) | Substituted amine |
This table illustrates the versatility of this compound in creating various functionalized amines through nucleophilic ring-opening reactions.
This strategy has been widely employed in the synthesis of complex molecules where a 1,2-amino alcohol or a 1,2-diamine motif is required. The reactions are often high-yielding and proceed under mild conditions. ua.edunih.gov
Intermediates in the Synthesis of Amino Acid Analogues (e.g., β-Hydroxyvaline Derivatives, Methyleneaminodipeptides)
The structural framework of this compound makes it an ideal precursor for non-proteinogenic amino acid analogues, which are of significant interest in medicinal chemistry for the development of protease inhibitors and other therapeutics.
β-Hydroxyvaline Derivatives: The ring-opening of a related compound, 1,2-di(ethoxycarbonyl)-3,3-dimethylaziridine, with acetic acid followed by hydrolysis, has been shown to produce β-hydroxyvaline. A similar pathway can be envisaged for this compound. The nucleophilic attack by an oxygen nucleophile (e.g., water or acetate) on the methylene carbon, followed by hydrolysis of the sulfonamide, would yield β-hydroxyvaline derivatives. This provides a synthetic route to an important class of unnatural amino acids.
Methyleneaminodipeptides and Pseudopeptides: Aziridine-2-carboxylic acids, which are structurally related to the title compound, are used as building blocks in the synthesis of dipeptides and peptide modifications. ua.edu By analogy, this compound can be opened by the N-terminus of an amino acid or a peptide. This reaction would form a new peptide bond and incorporate the 2,2-dimethyl-2-aminoethyl moiety into the peptide backbone, creating a pseudopeptide. Such modifications are used to alter the conformational properties and metabolic stability of peptides.
Role in Polymer Chemistry via Ring-Opening Polymerization
N-sulfonylaziridines are effective monomers for anionic ring-opening polymerization (AROP), leading to the formation of linear polyamines (polyaziridines). This compound can undergo AROP, initiated by a suitable nucleophile, to produce poly(1-benzenesulfonyl-2,2-dimethylaziridine).
The polymerization proceeds via nucleophilic attack of the initiator (or the growing polymer chain end) on the methylene carbon of the monomer, propagating the polymer chain.
Key Features of AROP of N-Sulfonylaziridines:
Living/Controlled Polymerization: The process can exhibit characteristics of a living polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Functional Polymers: The resulting polymer has a repeating sulfonamide unit in the backbone. The benzenesulfonyl groups can be removed post-polymerization to yield linear polyethyleneimine, a highly versatile and functional polymer.
Utility in the Construction of Advanced Organic Scaffolds and Pseudopeptides
The diverse reactivity of this compound makes it a valuable tool for constructing advanced and complex organic scaffolds. The functionalized amines, amino alcohols, and heterocyclic compounds derived from this aziridine serve as versatile building blocks for more intricate molecular architectures.
Future Research Directions and Synthetic Prospects
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 1-(Benzenesulfonyl)-2,2-dimethylaziridine. While ring-opening reactions are a cornerstone of its chemistry, achieving high levels of regio- and stereoselectivity remains a key challenge. Future research will likely gravitate towards the design and application of sophisticated catalysts that can precisely control the outcome of these transformations.
One promising area is the advancement of asymmetric catalysis . The synthesis of enantiopure compounds is of critical importance in medicinal chemistry and materials science. rsc.org Novel chiral catalysts, such as those based on transition metals like copper, ruthenium, or zirconium, are being investigated for the asymmetric ring-opening of aziridines. rsc.orgacs.orgrsc.org For instance, chiral zirconium catalysts have shown effectiveness in the asymmetric ring-opening of meso-aziridines with aniline (B41778) derivatives. rsc.org Similarly, new ruthenium-salen complexes have been designed as efficient catalysts for asymmetric aziridination, a process that could be adapted for reactions involving pre-formed aziridines. rsc.org The development of catalysts that can effectively differentiate between the two prochiral faces of the aziridine (B145994) or the enantiotopic C-N bonds will enable the synthesis of highly valuable, optically active products from this compound.
Furthermore, the exploration of Lewis acid catalysis continues to be a fertile ground for research. Copper(I)/chiral diphosphine complexes, for example, have been successfully employed in the [3+2] annulation of indoles with 2-aryl-N-tosylaziridines, suggesting their potential applicability to the 2,2-dimethyl substituted analogue. acs.org The rational design of catalysts, including the optimization of ligands and metal centers, will be crucial. This includes the computational modeling of catalyst-substrate interactions to predict and enhance selectivity. The table below summarizes potential catalytic systems for future exploration.
| Catalyst Type | Potential Application for this compound | Desired Outcome |
| Chiral Transition Metal Complexes (e.g., Ru, Zr, Cu) | Asymmetric ring-opening with various nucleophiles | High enantioselectivity in the synthesis of chiral amines and other derivatives. |
| Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | Activation of the aziridine ring for reaction with weak nucleophiles | Enhanced reactivity and control over reaction pathways. |
| Organocatalysts (e.g., chiral phosphoric acids, thioureas) | Metal-free asymmetric transformations | Green and sustainable synthesis of optically active compounds. |
| Photocatalysts | Radical-mediated ring-opening and functionalization | Access to novel reaction pathways under mild conditions. |
Exploration of New Reaction Pathways and Mechanistic Insights
Beyond established ring-opening reactions, future research will undoubtedly focus on uncovering novel reaction pathways for this compound. This includes its participation in cascade reactions, cycloadditions, and rearrangements that can rapidly build molecular complexity.
Cascade reactions initiated by the ring-opening of N-sulfonylaziridines have proven to be a powerful strategy for the synthesis of complex heterocyclic structures. researchgate.net For example, a Lewis acid-catalyzed domino ring-opening/cyclization of activated aziridines with alkynes can lead to the formation of dihydropyrroles. acs.org Applying such strategies to this compound could provide efficient routes to a variety of nitrogen-containing heterocycles.
A deeper understanding of the reaction mechanisms is crucial for the rational design of new transformations. nih.govrsc.org Mechanistic studies, combining experimental techniques (like kinetic analysis and isotopic labeling) with computational modeling, can elucidate the nature of reactive intermediates and transition states. researchgate.net For instance, understanding the factors that govern the competition between Sₙ2-type ring-opening and other potential pathways is essential for controlling product distribution. nih.gov Detailed mechanistic insights will enable chemists to fine-tune reaction conditions to favor desired outcomes and suppress unwanted side reactions.
The exploration of radical-mediated reactions also presents an exciting frontier. The generation of nitrogen-centered radicals from N-sulfonylaziridines could open up new avenues for C-H functionalization and other unconventional bond formations. Photocatalysis, in particular, offers a mild and efficient way to initiate such radical processes.
Integration into Multi-component Reactions for Increased Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their atom economy and synthetic efficiency. jocpr.com Integrating this compound into MCRs is a promising strategy for the rapid generation of diverse molecular scaffolds. nih.govrsc.org
The ring-opening of the aziridine with a suitable nucleophile can generate an intermediate that is poised to react with other components in the reaction mixture. For example, a three-component reaction involving an aziridine, an arene, and an aldehyde has been reported for the stereoselective synthesis of tetrahydroisoquinolines. nih.gov The development of novel MCRs featuring this compound as a key component could provide access to libraries of complex molecules for applications in drug discovery and materials science. The design of such reactions requires a careful consideration of the reactivity of all components to ensure a convergent and selective process. nih.gov
| MCR Strategy | Potential Reactants with this compound | Potential Product Scaffolds |
| Passerini-type Reactions | Isocyanide, Carboxylic Acid (after in-situ ring opening) | α-Acyloxy-β-amino amides |
| Ugi-type Reactions | Isocyanide, Carboxylic Acid, Aldehyde/Ketone (after in-situ ring opening) | Peptidomimetic structures |
| [3+2] Cycloadditions | Alkenes, Alkynes | Substituted pyrrolidines and other five-membered heterocycles |
| Domino Reactions | Nucleophile, Electrophile | Complex acyclic and heterocyclic systems |
Advancements in Sustainable Synthesis Approaches (e.g., Solvent-Free Conditions, Green Chemistry Principles)
The principles of green chemistry are increasingly guiding synthetic planning, and future research on this compound will undoubtedly embrace these concepts. rsc.orgmdpi.com This involves the development of more environmentally benign and sustainable synthetic methods. researchgate.netjocpr.comnih.gov
One key area of focus is the reduction or elimination of hazardous organic solvents. Solvent-free reaction conditions , often facilitated by mechanochemistry (ball-milling) or microwave irradiation, can lead to cleaner reactions, simpler work-up procedures, and reduced waste. mdpi.com For instance, mechanochemical methods have been successfully employed for the synthesis of N-sulfonylamidines. researchgate.net
The use of recyclable catalysts is another important aspect of green chemistry. Heterogenizing homogeneous catalysts by immobilizing them on solid supports can simplify catalyst recovery and reuse, thereby reducing costs and environmental impact.
Furthermore, a holistic assessment of the "greenness" of synthetic routes involving this compound will become more prevalent. This includes considering factors such as atom economy, energy efficiency, and the use of renewable feedstocks. The development of synthetic pathways that minimize the number of steps and avoid the use of toxic reagents will be a priority.
Q & A
Basic: What are the established synthetic routes for 1-(Benzenesulfonyl)-2,2-dimethylaziridine, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves the sulfonylation of 2,2-dimethylaziridine using benzenesulfonyl chloride under basic conditions. Key parameters include:
- Base selection : Triethylamine or DMAP is often used to neutralize HCl byproducts .
- Solvent choice : Dichloromethane or THF at 0–25°C minimizes side reactions like ring-opening .
- Stoichiometry : A 1:1 molar ratio of aziridine to sulfonyl chloride ensures optimal conversion.
Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching with aqueous workup to isolate the product .
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the aziridine ring integrity and sulfonamide group (e.g., δ 2.1–2.5 ppm for dimethyl groups; δ 7.5–8.0 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., verifying the absence of ring distortion due to steric effects) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 240.32 for [M+H]) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .
- First-aid measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Keep in a cool, dry place away from oxidizers due to potential aziridine ring reactivity .
Advanced: How can computational methods predict the reactivity of this compound in ring-opening reactions?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for nucleophilic attacks on the aziridine ring. For example, assess regioselectivity in reactions with amines or thiols .
- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for ring-opening, guiding experimental condition selection (e.g., solvent polarity effects) .
- Machine learning : Train models on existing aziridine reactivity data to predict novel reaction outcomes .
Advanced: What experimental design strategies optimize reaction conditions for functionalizing this compound?
Methodological Answer:
- Factorial design : Vary parameters like temperature (20–60°C), catalyst (e.g., Lewis acids), and solvent polarity to identify interactions affecting yield .
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., excess reagent vs. reaction time) to pinpoint optimal conditions .
- High-throughput screening : Use automated platforms to test 100+ conditions in parallel, accelerating optimization .
Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., divergent stereochemical outcomes)?
Methodological Answer:
- Cross-validation : Replicate experiments under identical conditions (e.g., solvent, catalyst loading) and compare results with literature .
- Computational validation : Use DFT to verify if observed stereochemistry aligns with thermodynamic stability predictions .
- Advanced spectroscopy : Employ 2D NOESY NMR or X-ray crystallography to unambiguously assign stereochemistry .
Advanced: What mechanistic insights guide the use of this compound in asymmetric catalysis?
Methodological Answer:
- Steric vs. electronic effects : The benzenesulfonyl group stabilizes transition states via π-stacking, while dimethyl groups enforce steric control .
- Chiral auxiliaries : Introduce enantiopure ligands (e.g., BINOL) to direct asymmetric ring-opening reactions .
- Kinetic studies : Monitor enantiomeric excess (ee) via chiral HPLC under varying temperatures to distinguish kinetic vs. thermodynamic control .
Advanced: How can researchers design novel derivatives for targeted applications (e.g., enzyme inhibition)?
Methodological Answer:
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing benzene with pyridine) and assess inhibition potency via enzyme assays .
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) to prioritize synthetic targets .
- Parallel synthesis : Generate a library of derivatives using solid-phase techniques to screen for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
